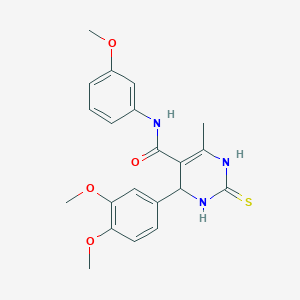
N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as EHT 1864, is a potent inhibitor of Rho family GTPases. This compound has been extensively studied for its potential applications in cancer research due to its ability to inhibit tumor growth and metastasis.
Mecanismo De Acción
N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 works by inhibiting the activity of Rho family GTPases, which are involved in a variety of cellular processes, including cell migration, proliferation, and survival. By blocking the activity of these proteins, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 can prevent cancer cells from spreading and improve cardiac function.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 can inhibit the activity of Rho family GTPases, which are involved in cell migration and invasion. In cardiovascular cells, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 can improve cardiac function and reduce inflammation. In neuronal cells, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 can improve neuronal survival and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in lab experiments include its potent inhibitory activity against Rho family GTPases, its ability to inhibit tumor growth and metastasis, and its potential applications in a variety of scientific research areas. The limitations of using N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in lab experiments include its relatively complex synthesis method, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for research involving N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. One potential area of research is the development of new and more efficient synthesis methods for N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. Another potential area of research is the investigation of the potential applications of N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in other scientific research areas, such as infectious disease research and autoimmune disease research. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 involves a multi-step process that begins with the reaction of 2-methoxy-1-naphthaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with thiourea and ammonium acetate to yield the final product, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been used in a variety of scientific research applications, including cancer research, cardiovascular disease research, and neurodegenerative disease research. In cancer research, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to inhibit tumor growth and metastasis by blocking the activity of Rho family GTPases. In cardiovascular disease research, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to improve cardiac function and reduce inflammation. In neurodegenerative disease research, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to improve neuronal survival and reduce inflammation in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C25H25N3O3S |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H25N3O3S/c1-4-31-19-12-8-7-11-18(19)27-24(29)21-15(2)26-25(32)28-23(21)22-17-10-6-5-9-16(17)13-14-20(22)30-3/h5-14,23H,4H2,1-3H3,(H,27,29)(H2,26,28,32) |
Clave InChI |
RNLLDTQWLQTKQM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=CC4=CC=CC=C43)OC)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=CC4=CC=CC=C43)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B295269.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295272.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295273.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295274.png)
![3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295277.png)
![4-[4-(3-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295278.png)


![N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295288.png)
![4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295291.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)
![4-[4-(3-Methoxyphenyl)-3-methyl-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B295294.png)

